3,4,5-Trimethylthiophene-2-carbaldehyde
Overview
Description
3,4,5-Trimethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of three methyl groups at positions 3, 4, and 5 of the thiophene ring and an aldehyde group at position 2. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with aldehydes under acidic or basic conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl groups and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4,5-Trimethylthiophene-2-carboxylic acid.
Reduction: 3,4,5-Trimethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-Trimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some thiophene-based drugs inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carbaldehyde: Similar structure but with only one methyl group.
3,4-Dimethylthiophene-2-carbaldehyde: Similar structure but with two methyl groups.
3,4,5-Trimethoxyphenyl derivatives: These compounds have a similar substitution pattern but with methoxy groups instead of methyl groups.
Uniqueness
3,4,5-Trimethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of three methyl groups and an aldehyde group provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
3,4,5-trimethylthiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-6(2)8(4-9)10-7(5)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZLMFTJVSISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512126 | |
Record name | 3,4,5-Trimethylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78519-02-5 | |
Record name | 3,4,5-Trimethylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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